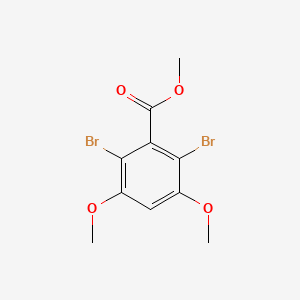

Methyl 2,6-dibromo-3,5-dimethoxybenzoate

Description

Significance of Halogenated Aromatic Compounds in Contemporary Chemical Research

Halogenated aromatic compounds, a class of organic molecules featuring one or more halogen atoms bonded to an aromatic ring, are of profound importance in modern chemical research. The introduction of halogens such as bromine, chlorine, fluorine, and iodine into an aromatic system can dramatically alter the molecule's physical, chemical, and biological properties. This structural modification can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets, making these compounds highly valuable in medicinal chemistry and drug discovery. For instance, halogenated aromatics are integral components in the synthesis of various pharmaceuticals, including antidepressants and antihistamines. doi.org

Beyond pharmaceuticals, these compounds serve as versatile intermediates in organic synthesis. The halogen atoms can act as leaving groups in various cross-coupling reactions, enabling the construction of complex molecular architectures. sigmaaldrich.com This reactivity is fundamental in the development of new materials, agrochemicals, and specialized industrial chemicals. sigmaaldrich.comgoogle.comgoogle.com The study of halogenated aromatic compounds also provides insights into fundamental chemical principles, such as electrophilic aromatic substitution and the nature of non-covalent interactions like halogen bonding. doi.orgnih.gov

Contextualizing Methyl 2,6-dibromo-3,5-dimethoxybenzoate within Benzoate (B1203000) Ester Chemistry and Halogenated Methoxybenzene Derivatives

This compound belongs to the family of benzoate esters. Benzoate esters are characterized by a carboxyl group in which the hydrogen of the carboxylic acid is replaced by a methyl group, attached to a benzene (B151609) ring. chemicalbook.comchemicalbook.com These esters are common in organic chemistry, often formed through the condensation reaction of benzoic acid and methanol (B129727) in the presence of a strong acid. chemicalbook.com They can undergo various reactions at both the aromatic ring and the ester functional group. sigmaaldrich.com

This particular compound is also classified as a halogenated methoxybenzene derivative. The presence of both bromine atoms and methoxy (B1213986) groups on the benzene ring creates a unique electronic and steric environment. Methoxy groups are known to be electron-donating, while halogens are electron-withdrawing, leading to complex effects on the reactivity of the aromatic ring. The substitution pattern, with two bromine atoms ortho to the ester group and two methoxy groups at the 3 and 5 positions, further influences its chemical behavior. The study of related halogenated and methoxylated chalcones has shown that the position of these functional groups significantly impacts their biological activity, for example, as inhibitors of enzymes like monoamine oxidase (MAO). uni.lusigmaaldrich.com

Rationale for Comprehensive Academic Investigation of this compound

The specific substitution pattern of this compound makes it a compelling subject for academic investigation. The combination of electron-donating methoxy groups and electron-withdrawing, sterically bulky bromine atoms on a benzoate ester framework suggests a rich and complex chemical profile.

A primary rationale for its study is its potential as a building block in the synthesis of more complex molecules. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the ester and methoxy groups can be modified or cleaved. This versatility makes it a potentially valuable intermediate for creating novel compounds with interesting biological or material properties.

Furthermore, a detailed study of its synthesis and reactivity can provide valuable data for understanding the interplay of electronic and steric effects in substituted aromatic systems. Characterizing its spectroscopic and physical properties would add to the growing database of chemical knowledge, aiding in the identification and design of new compounds. The synthesis of its precursor, 2,6-dibromo-3,5-dimethoxybenzoic acid, is a key step in accessing this and other related derivatives for further research.

Physicochemical Properties of Related Compounds

Due to the limited availability of specific experimental data for this compound, the following table presents data for structurally related compounds to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl 3,5-dimethoxybenzoate (B1226732) | C₁₀H₁₂O₄ | 196.20 | 42-43 | 298 |

| 2,6-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 186-188 | - |

| 3,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 178-180 | - |

| Methyl 3-bromo-2,6-dimethoxybenzoate | C₁₀H₁₁BrO₄ | 275.10 | - | - |

Data sourced from commercial supplier information and chemical databases. uni.lusigmaaldrich.comchemscene.com

Spectroscopic Data of a Related Compound: Methyl 3,5-dimethoxybenzoate

To illustrate the type of data obtained from spectroscopic analysis, the ¹H NMR data for the related compound, Methyl 3,5-dimethoxybenzoate, is presented below. This provides an example of how the chemical environment of the protons in the molecule can be characterized.

| Assignment | Chemical Shift (ppm) in DMSO-d₆ |

| Aromatic-H | 7.069 |

| Aromatic-H | 6.780 |

| Methoxy-H (ester) | 3.849 |

| Methoxy-H (ring) | 3.800 |

Data sourced from ChemicalBook. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C10H10Br2O4 |

|---|---|

Molecular Weight |

353.99 g/mol |

IUPAC Name |

methyl 2,6-dibromo-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C10H10Br2O4/c1-14-5-4-6(15-2)9(12)7(8(5)11)10(13)16-3/h4H,1-3H3 |

InChI Key |

SICPZMOWNXSGLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1Br)C(=O)OC)Br)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Methyl 2,6 Dibromo 3,5 Dimethoxybenzoate

Nucleophilic Substitution Reactions Involving Aryl Bromine Substituents

The displacement of aryl bromides in Methyl 2,6-dibromo-3,5-dimethoxybenzoate via nucleophilic substitution is a challenging yet synthetically valuable transformation. The presence of two ortho-substituents (a bromine and a methoxy (B1213986) group) relative to each bromine atom creates substantial steric hindrance, making classical SNAr reactions difficult. Consequently, transition-metal-catalyzed cross-coupling reactions are generally required to facilitate the substitution of the bromine atoms.

Commonly employed methods for similar sterically hindered aryl bromides include Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling, Stille coupling) and Copper-catalyzed reactions (e.g., Ullmann condensation, cyanation). For a substrate like this compound, the choice of catalyst, ligand, base, and solvent is critical to overcoming the steric and electronic hurdles. The electron-donating methoxy groups can increase electron density on the ring, slightly disfavoring nucleophilic attack but also influencing the oxidative addition step in catalytic cycles.

While specific experimental data for this exact compound is sparse in readily available literature, the table below outlines typical conditions for nucleophilic substitutions on hindered, poly-substituted aryl bromides.

| Reaction Type | Typical Catalysts | Nucleophile | General Conditions | Potential Product from this compound |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., XPhos, SPhos) | Primary/Secondary Amines, Anilines | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄), high temperature (80-120 °C) | Methyl 2,6-diamino-3,5-dimethoxybenzoate derivatives |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl or Vinyl Boronic Acids/Esters | Aqueous base (e.g., Na₂CO₃, K₂CO₃), typically in a two-phase solvent system | 2,6-Diaryl-3,5-dimethoxybenzoate derivatives |

| Cyanation | CuI, Pd(PPh₃)₄ | KCN, NaCN, Zn(CN)₂ | High-boiling polar aprotic solvents (e.g., DMF, NMP), high temperatures (>150 °C) | Methyl 2,6-dicyano-3,5-dimethoxybenzoate |

Ester Hydrolysis and Transesterification Pathways

The hydrolysis of the methyl ester group in this compound is significantly affected by steric hindrance. The two ortho-bromo substituents shield the carbonyl carbon from nucleophilic attack by hydroxide (B78521) ions. arkat-usa.orgresearchgate.net This resistance to saponification is characteristic of sterically crowded esters. arkat-usa.orgsemanticscholar.org

Standard hydrolysis conditions, such as aqueous sodium hydroxide at room temperature, are often ineffective. arkat-usa.org More forcing conditions, like high temperatures or the use of co-solvents, are necessary to achieve reasonable reaction rates. researchgate.net In extremely hindered cases, the mechanism of hydrolysis can shift from the typical bimolecular acyl-oxygen cleavage (BAC2) to a bimolecular alkyl-oxygen cleavage (BAL2), where the nucleophile attacks the methyl group instead of the carbonyl carbon. cdnsciencepub.com This alternative pathway is favored because the steric hindrance around the carbonyl group makes the traditional pathway's tetrahedral intermediate too high in energy. cdnsciencepub.com Non-aqueous hydrolysis methods, using systems like NaOH in a mixture of MeOH/CH₂Cl₂ at room temperature, have also proven effective for saponifying crowded esters that are resistant to typical aqueous conditions. arkat-usa.orgresearchgate.net

Transesterification, the conversion of the methyl ester to another ester, faces similar steric challenges. ucla.edu Acid-catalyzed transesterification with another alcohol would require protonation of the carbonyl, followed by nucleophilic attack of the new alcohol. uomustansiriyah.edu.iq Base-catalyzed transesterification, using an alkoxide, would involve direct nucleophilic attack on the carbonyl carbon. ucla.edu In both scenarios, the steric hindrance from the ortho-bromo groups would necessitate harsh reaction conditions, such as high temperatures or high pressure. researchgate.net

| Transformation | Reagents | Conditions | Expected Product | Notes |

| Ester Hydrolysis (Saponification) | NaOH or KOH in H₂O/co-solvent | High Temperature, Prolonged Reaction Time | 2,6-Dibromo-3,5-dimethoxybenzoic acid | Reaction is slow due to steric hindrance. arkat-usa.orgresearchgate.net |

| Non-Aqueous Hydrolysis | NaOH in MeOH/CH₂Cl₂ | Room Temperature | 2,6-Dibromo-3,5-dimethoxybenzoic acid | Can be more effective for hindered esters. arkat-usa.org |

| Acid-Catalyzed Transesterification | R-OH, H₂SO₄ (cat.) | Reflux | Alkyl 2,6-dibromo-3,5-dimethoxybenzoate | Equilibrium process, requires excess of the new alcohol. ucla.edu |

| Base-Catalyzed Transesterification | NaOR or KOR | Anhydrous conditions, Heat | Alkyl 2,6-dibromo-3,5-dimethoxybenzoate | Subject to significant steric hindrance. |

Electrophilic Aromatic Substitution Patterns and Functional Group Effects

The benzene (B151609) ring of this compound has only one position available for electrophilic aromatic substitution: the C4 position. The reactivity of this position is determined by the combined electronic effects of the five existing substituents. libretexts.orgmsu.edu

The directing effects of the substituents are as follows:

Methoxy groups (-OCH₃) : Strongly activating and ortho-, para-directing. libretexts.org

Bromo groups (-Br) : Deactivating but ortho-, para-directing. libretexts.org

Methyl ester group (-COOCH₃) : Deactivating and meta-directing. libretexts.org

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOCH₃ | 1 | Deactivating | Meta (to C3, C5) |

| -Br | 2 | Deactivating | Ortho, Para (to C1, C3, C6) |

| -OCH₃ | 3 | Activating | Ortho, Para (to C2, C4, C5) |

| -OCH₃ | 5 | Activating | Ortho, Para (to C1, C4, C6) |

| -Br | 6 | Deactivating | Ortho, Para (to C2, C4, C5) |

Reductive Transformations of the Halogenated Aromatic Core

The reductive transformation of this compound can proceed via two main pathways: reduction of the aryl bromides or reduction of the ester group and/or aromatic ring.

Reductive Debromination: The carbon-bromine bonds can be cleaved under reductive conditions. This is often observed in environmental studies where polybrominated compounds are degraded by microbial action. frontiersin.orgnih.govasm.org In a laboratory setting, catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source can often achieve dehalogenation. The reaction typically requires a base (like triethylamine (B128534) or sodium acetate) to neutralize the HBr formed.

Reduction of the Ester and Aromatic Ring: Catalytic hydrogenation can also reduce the ester and the aromatic ring, though this usually requires more forcing conditions than debromination. researchgate.netlibretexts.org Using catalysts like copper chromite at high pressure and temperature can reduce the ester to a primary alcohol (2,6-dibromo-3,5-dimethoxyphenyl)methanol. google.com Under very harsh conditions with powerful catalysts like rhodium on carbon, the aromatic ring itself can be hydrogenated to a cyclohexane (B81311) derivative. libretexts.org It is possible to selectively reduce the ester group to an alcohol without affecting the aryl bromides using specific catalytic systems. youtube.com

| Transformation | Typical Reagents | Conditions | Expected Product |

| Reductive Debromination | H₂, Pd/C, Base (e.g., Et₃N) | Room Temperature, Atmospheric Pressure | Methyl 3,5-dimethoxybenzoate (B1226732) |

| Ester Reduction | H₂, Copper Chromite Catalyst | High Pressure, High Temperature (e.g., 150-180 °C) google.com | (2,6-Dibromo-3,5-dimethoxyphenyl)methanol |

| Aromatic Ring Hydrogenation | H₂, Rh/C or PtO₂ | High Pressure, Elevated Temperature | Methyl 2,6-dibromo-3,5-dimethoxycyclohexanecarboxylate |

Investigations into Rearrangement Reactions and Catalytic Influences

Specific studies on the rearrangement reactions of this compound are not prominent in the chemical literature. Highly substituted benzene rings are generally stable, and rearrangements would require significant energy input or specific catalytic pathways, such as those seen in certain electrophilic substitutions (which are less likely here due to the single available site) or photochemical reactions.

The influence of catalysts is paramount in nearly all transformations of this molecule. As discussed, palladium and copper catalysts are essential for nucleophilic substitution of the aryl bromides. rsc.org Acid and base catalysis are central to the hydrolysis and transesterification of the sterically hindered ester group. organic-chemistry.org Lewis and Brønsted acids are required to generate potent electrophiles for aromatic substitution. byjus.com Finally, a wide array of heterogeneous and homogeneous metal catalysts (based on Pd, Pt, Rh, Cu) govern the outcomes of reductive transformations. researchgate.net The specific choice of catalyst dictates whether dehalogenation, ester reduction, or ring hydrogenation occurs, highlighting the critical role of catalysis in controlling the reactivity of this multifunctional compound.

Computational Chemistry and Molecular Modeling of Methyl 2,6 Dibromo 3,5 Dimethoxybenzoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the properties and reactivity of chemical compounds. While specific DFT studies on Methyl 2,6-dibromo-3,5-dimethoxybenzoate are not extensively available in the current body of scientific literature, the electronic structure and reactivity can be inferred by examining related compounds and the fundamental principles of DFT.

The reactivity of this compound can be predicted using DFT-derived descriptors. These include the molecular electrostatic potential (MEP), which identifies regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this molecule, the oxygen atoms of the methoxy (B1213986) and ester groups would be expected to be regions of high electron density, while the areas around the hydrogen atoms would be electron-deficient. This information is crucial for predicting how the molecule will interact with other reagents.

To illustrate the type of data obtained from DFT calculations, the following table presents theoretical vibrational frequencies for a related molecule, 3,5-dibromo-2,6-dimethoxy pyridine, which has a similar substitution pattern.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C-H stretch | 3080 |

| C=O stretch | 1725 |

| C-C aromatic stretch | 1550-1600 |

| C-O stretch | 1250 |

| C-Br stretch | 600-700 |

| This data is illustrative and based on a structurally similar compound. |

Molecular Orbital Analysis (HOMO-LUMO) and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, which possess lone pairs of electrons. The LUMO, conversely, is expected to be distributed over the electron-deficient regions, potentially involving the carbonyl group of the ester and the carbon atoms bonded to the bromine atoms.

The electron density distribution, which can be visualized through electron density maps generated from DFT calculations, would show a high concentration of electrons around the electronegative oxygen and bromine atoms. Natural Bond Orbital (NBO) analysis is another powerful tool that can provide a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, as well as quantifying the delocalization of electron density through hyperconjugative interactions.

The following table provides an example of HOMO-LUMO energy values and related quantum chemical descriptors for a molecule with a similar electronic profile.

| Parameter | Value (illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| This data is for illustrative purposes and represents typical values for similar aromatic compounds. |

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational barriers would involve the C-O bonds of the methoxy groups and the C-C bond connecting the ester group to the benzene (B151609) ring.

The steric hindrance caused by the two bromine atoms at the 2 and 6 positions is expected to have a significant impact on the preferred conformation. These bulky substituents will likely force the methoxy groups and the methyl ester group to adopt specific orientations to minimize steric strain. Computational modeling can be used to calculate the potential energy surface of the molecule as a function of these dihedral angles, allowing for the identification of the most stable, low-energy conformations.

A crystal structure of the related compound, Methyl 2,6-dimethoxybenzoate, reveals that the planar ester group is oriented at a dihedral angle of 81.46(3)° with respect to the benzene ring, highlighting the significant influence of the ortho substituents. researchgate.net A similar perpendicular arrangement would be anticipated for this compound due to the even greater steric bulk of the bromine atoms.

The table below illustrates the kind of geometric parameters that would be determined through conformational analysis.

| Dihedral Angle | Predicted Value (degrees) |

| C2-C1-C(O)-O | ~90 |

| C1-C2-O-CH3 | Variable, dependent on steric interactions |

| C6-C5-O-CH3 | Variable, dependent on steric interactions |

| These values are predictions based on the analysis of structurally related molecules. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides the tools to model chemical reactions, offering a detailed view of the transformation from reactants to products. This involves mapping the potential energy surface of the reaction, identifying intermediate structures, and, crucially, locating the transition state—the highest energy point along the reaction coordinate.

For this compound, one could model various reactions, such as nucleophilic aromatic substitution or reactions involving the ester group. For instance, the hydrolysis of the ester group could be modeled to understand its mechanism under acidic or basic conditions. DFT calculations can be employed to calculate the activation energies for different proposed pathways, thereby predicting the most likely reaction mechanism.

The characterization of the transition state is a key aspect of this modeling. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. Computationally, a transition state is confirmed by finding a single imaginary vibrational frequency in the calculated vibrational spectrum. The value of this imaginary frequency corresponds to the motion of the atoms along the reaction path.

Natural Occurrence and Biogenic Pathways of Halogenated Benzoates

Identification and Isolation from Biological Sources (e.g., Algae, Fungi)

Halogenated natural products are prevalent in marine environments, with marine microorganisms being a particularly rich source. researchgate.net Organisms such as bacteria and fungi produce a vast array of halogenated compounds. nih.govnih.gov While marine bacteria often synthesize brominated compounds, terrestrial bacteria more commonly produce chlorinated metabolites. nih.gov

Fungi, especially those from marine environments like species of Penicillium and Aspergillus, are known to produce a significant number of halometabolites. researchgate.net Higher fungi, in particular, possess a well-established capacity for the biosynthesis of organohalogens, including chloroaromatic metabolites. researchgate.netnih.gov Although direct isolation of Methyl 2,6-dibromo-3,5-dimethoxybenzoate from a specific biological source is not prominently documented in readily available literature, the structural motifs are consistent with compounds isolated from marine organisms. For instance, various brominated and methoxylated aromatic compounds have been identified in marine algae and fungi, suggesting that these organisms are plausible, though unconfirmed, sources.

The following table provides examples of related halogenated compounds isolated from natural sources:

| Compound Class | Example Compound | Natural Source |

| Brominated Phenols | 2,4,6-Tribromophenol | Marine Algae |

| Chlorinated Anisyls | 3,5-Dichloro-p-anisyl alcohol | Higher Fungi |

| Brominated Bipyrroles | Various derivatives | Marine Bacteria |

| Chlorinated Alkaloids | Vancomycin | Amycolatopsis orientalis (bacterium) dtu.dk |

Elucidation of Biosynthetic Routes to Halogenated Aromatic Compounds

The biosynthesis of halogenated aromatic compounds is primarily an enzymatic process. acs.org Nature has evolved several enzymatic strategies to form these compounds under mild, environmentally friendly conditions. rsc.org Halogenating enzymes, or halogenases, are broadly categorized into several classes, including haloperoxidases and flavin-dependent halogenases, which are responsible for the majority of electrophilic halogenations on aromatic rings. nih.govrsc.orgacs.org

The general mechanism for the halogenation of aromatic compounds involves the enzymatic oxidation of a halide ion (Cl⁻, Br⁻, I⁻) to an electrophilic "X⁺" equivalent. nih.gov This reactive species then participates in an electrophilic aromatic substitution reaction with an electron-rich aromatic substrate. nih.govrsc.org

Key Enzyme Classes in Aromatic Halogenation:

Heme-dependent and Vanadium-dependent Haloperoxidases: These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize halides. nih.govacs.org They are found in fungi, marine algae, and bacteria. acs.org While effective, they can sometimes lack regioselectivity. acs.org

Flavin-dependent Halogenases (FDHs): These enzymes use a reduced flavin cofactor (FADH₂) and molecular oxygen to generate a hypohalous acid (HOX) intermediate. dtu.dkrsc.org This intermediate is then typically guided to the substrate binding site, allowing for highly specific and regioselective halogenation. dtu.dk The mechanism often involves a conserved lysine (B10760008) residue that forms an N-haloamine, which then acts as the halogenating agent. nih.gov

The biosynthesis of a molecule like this compound would likely involve a multi-step pathway starting from a simpler aromatic precursor, such as a benzoic acid derivative. This precursor would undergo sequential bromination and methoxylation reactions catalyzed by specific halogenases and methyltransferases, respectively. The electron-donating nature of the methoxy (B1213986) groups would activate the aromatic ring, directing the electrophilic bromination to the ortho and para positions.

The following table summarizes the major classes of halogenating enzymes:

| Enzyme Class | Cofactor/Cosubstrate | Halogenating Species | Typical Substrates |

| Heme-dependent Haloperoxidases | H₂O₂, Heme acs.org | Hypohalous acid (HOX) | Electron-rich aromatics acs.org |

| Vanadium-dependent Haloperoxidases | H₂O₂, Vanadate nih.gov | Hypohalous acid (HOX) | Alkenes, Aromatics nih.gov |

| Flavin-dependent Halogenases | FADH₂, O₂ dtu.dkrsc.org | Hypohalous acid (HOX), N-haloamine nih.govrsc.org | Electron-rich aromatics (e.g., Tryptophan) rsc.org |

| Non-heme Iron/α-ketoglutarate-dependent Halogenases | Fe(II), α-ketoglutarate, O₂ nih.gov | Halogen radical (X•) | Unactivated C-H bonds nih.govdtu.dk |

Biotransformation and Degradation Pathways of Related Halogenated Anisyl Derivatives

The microbial degradation of halogenated aromatic compounds is a critical process in the natural halogen cycle. researchgate.netnih.gov Microorganisms have evolved metabolic pathways to utilize these compounds as carbon sources, a process that often involves dehalogenation as a key step. nih.gov

For halogenated anisyl derivatives, a common initial step in biotransformation is O-demethylation. researchgate.netnih.gov For instance, the fungal metabolite 3,5-dichloro-p-anisyl alcohol is readily demethylated by anaerobic sludge to form 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov This demethylated product can then undergo further biotic transformations. nih.gov

The degradation of the aromatic ring itself typically proceeds through a series of enzymatic reactions that funnel various aromatic compounds into central intermediates like catechol or protocatechuate. nih.govresearchgate.net These intermediates then undergo ring cleavage by dioxygenases, leading to metabolites that can enter central metabolic pathways. nih.govunesp.br

General Stages of Microbial Degradation of Halogenated Aromatics:

Upper Pathway: Initial modifications to the molecule, such as dehalogenation or removal of side chains, to form a central aromatic intermediate. nih.govunesp.br Oxidative dehalogenation can be catalyzed by monooxygenases or dioxygenases. nih.gov

Middle Pathway: The crucial dehalogenation step, if it has not already occurred. nih.gov

Lower Pathway: Cleavage of the aromatic ring of the central intermediate, followed by metabolism into the cell's primary metabolic cycles. nih.govunesp.br

In the context of this compound, a plausible degradation pathway would begin with the hydrolysis of the methyl ester to the corresponding carboxylic acid. This would likely be followed by O-demethylation of the methoxy groups and subsequent debromination, ultimately leading to a dihydroxybenzoic acid derivative that can be funneled into a ring-cleavage pathway.

Applications of Methyl 2,6 Dibromo 3,5 Dimethoxybenzoate in Complex Organic Synthesis

Utilization as a Key Building Block for Elaborate Aromatic Scaffolds

The primary utility of halogenated aromatic compounds like Methyl 2,6-dibromo-3,5-dimethoxybenzoate lies in their capacity to act as foundational scaffolds for building more complex molecules. The carbon-bromine bonds are key sites for modification, allowing for the introduction of new substituents and the extension of the carbon framework.

Precursor to Organometallic Reagents (e.g., Grignard, Organolithium, Organocopper) for Carbon-Carbon Bond Formation

The bromine atoms on the aromatic ring of this compound are ideal for the preparation of highly reactive organometallic reagents. This transformation is a cornerstone of synthetic chemistry, converting the electrophilic carbon-bromine bond into a strongly nucleophilic carbon-metal bond, facilitating the formation of new carbon-carbon bonds.

Grignard Reagents: The reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent produces a Grignard reagent (R-MgBr). mnstate.eduyoutube.com This process involves the insertion of the magnesium atom between the carbon and bromine atoms. youtube.com The resulting Grignard reagent behaves as a potent carbanion, which is a strong nucleophile and base. mnstate.edu It can readily attack a wide range of electrophiles, most notably the carbonyl group of aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.edu The general reaction requires an ether solvent and must be conducted under anhydrous conditions, as the Grignard reagent will be deactivated by reacting with water or alcohols. youtube.com

Organolithium and Organocopper Reagents: In addition to Grignard reagents, other organometallic species can be formed. Organolithium reagents are typically generated through halogen-metal exchange with an alkyllithium reagent (e.g., n-butyllithium). These reagents are often more reactive than their Grignard counterparts. Organocopper reagents (Gilman reagents), formed from organolithium precursors, offer a different reactivity profile, excelling at conjugate addition reactions. The choice of metal dictates the subsequent reactivity and application in a synthetic sequence.

| Organometallic Reagent Type | General Formation Method | Primary Application in Synthesis |

|---|---|---|

| Grignard Reagent (R-MgBr) | Reaction of the aryl bromide with magnesium metal (Mg) in an anhydrous ether solvent. mnstate.edu | Nucleophilic attack on carbonyls (aldehydes, ketones, esters) to form alcohols and new C-C bonds. mnstate.edu |

| Organolithium Reagent (R-Li) | Halogen-metal exchange with an alkyllithium reagent (e.g., n-BuLi). | Highly reactive nucleophiles for C-C bond formation; often used to prepare other organometallic reagents. |

| Organocopper Reagent (R₂CuLi) | Reaction of an organolithium reagent with a copper(I) salt (e.g., CuI). | Used for conjugate (1,4-) addition to α,β-unsaturated carbonyl compounds and coupling reactions. |

Role in the Synthesis of Biologically Active Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and natural products. Substituted benzoates are often used as starting materials for these structures. For example, the parent compound, Methyl 2,6-dimethoxybenzoate, is recognized as an important intermediate for synthesizing biologically active heterocyclic compounds. researchgate.net Specifically, it has been employed in the creation of 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net

The introduction of bromine atoms onto this parent structure, yielding this compound, significantly enhances its synthetic versatility. These bromine atoms serve as reactive sites for introducing new functionalities or for initiating cyclization reactions necessary to form heterocyclic rings. Through transformations like the organometallic preparations described previously, followed by coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling) or intramolecular cyclizations, the dibromo compound can be converted into a vast array of complex heterocyclic systems.

Intermediate in the Preparation of Specialized Chemical Entities (e.g., Herbicide Precursors)

The structural motifs present in this compound and its analogues are found in various specialized chemicals, including agrochemicals. Substituted tetrafluorobenzene and tetrafluoropyridine compounds, for instance, are valuable intermediates in the synthesis of pesticidal compounds. googleapis.com The synthesis of these materials often involves Grignard reactions to introduce specific side chains onto the aromatic ring. googleapis.com

A more direct example involves the synthesis of bicyclic herbicide precursors from a related compound, methyl 3,5-dimethoxybenzoate (B1226732). researchgate.net In a multi-step process, this starting material undergoes a reductive alkylation followed by an acid hydrolysis. researchgate.net A subsequent reaction with lithium diisopropylamide (an organolithium base) triggers an intramolecular alkylation to form bicyclic structures like methyl 5-methoxy-7-oxo-1,2,3,4,7,7a-hexahydro-3aH-indene-3a-carboxylate. researchgate.net This bicyclic intermediate was then successfully converted into a final herbicidal product. researchgate.net This synthetic route highlights how the core dimethoxybenzoate structure can be elaborated into complex, polycyclic systems with practical applications in agriculture.

| Starting Material (Analogue) | Type of Specialized Entity Synthesized | Reference |

|---|---|---|

| Methyl 3,5-dimethoxybenzoate | Bicyclic herbicide precursors | researchgate.net |

| Methyl 3,5-dibromo-4-methylbenzoate | Intermediates for natural products (sclerotiorin group, isocoumarins) | researchgate.net |

| 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene | Intermediate for the natural product Drimiopsin A | nih.gov |

| Tetrafluoroterephthalonitrile | Intermediates for pesticidal compounds | googleapis.com |

Investigation of Biological Activities and Structure Activity Relationships Sar

In Vitro Screening for Antimicrobial Properties

There is currently a lack of specific studies detailing the in vitro antimicrobial properties of Methyl 2,6-dibromo-3,5-dimethoxybenzoate against a broad panel of bacteria and fungi. However, research on structurally related brominated and methoxylated compounds suggests potential bioactivity. For instance, various brominated metabolites isolated from marine organisms have demonstrated significant antimicrobial effects. nih.govnih.gov Halogenation, particularly bromination, is a common strategy in nature to enhance the potency of secondary metabolites. nih.gov

Studies on other brominated aromatic compounds have shown that the presence and position of bromine atoms can significantly influence antimicrobial efficacy. nih.govmdpi.com For example, certain brominated benzyl (B1604629) derivatives have exhibited strong antibacterial and antifungal properties. mdpi.com Similarly, compounds like 2,6-dimethoxy benzoquinone, which shares a dimethoxy-substituted benzene (B151609) ring, have shown inhibitory activity against bacteria such as Staphylococcus aureus. nih.gov These findings suggest that this compound warrants further investigation as a potential antimicrobial agent.

In Vitro Cytotoxicity and Antiproliferative Effects on Cell Lines

The in vitro cytotoxic and antiproliferative effects of this compound have not been extensively documented in publicly available literature. However, the cytotoxic potential of brominated compounds is a subject of considerable interest in cancer research. The introduction of bromine atoms into a molecular structure can enhance its cytotoxic potential.

For instance, studies on brominated chalcones and their flavone (B191248) derivatives, which contain a dibromo-dimethoxy substitution pattern, have demonstrated significant cytotoxicity against human breast (MCF-7) and lung (A549) cancer cell lines. nih.gov Research on other brominated benzofuran (B130515) derivatives also indicates that bromination can lead to potent anticancer activity. The cytotoxic effects of such compounds are often attributed to their ability to induce apoptosis and cell cycle arrest. Given these precedents, it is plausible that this compound may exhibit cytotoxic properties, though empirical data is required for confirmation.

Enzyme Inhibition Assays

For example, chalcone (B49325) and flavone derivatives with a 3,5-dibromo-4,6-dimethoxy substitution pattern have been shown to inhibit α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes. nih.gov The inhibition of these enzymes is a key therapeutic strategy, and the structural similarities suggest a potential, yet unconfirmed, inhibitory role for this compound against these or other enzymes. The field of computational chemistry and molecular modeling offers tools to predict the potential interaction of such compounds with various enzyme targets.

Mechanistic Insights into Molecular and Cellular Interactions (e.g., P-glycoprotein modulation)

There is no direct evidence or specific research available concerning the mechanistic insights into the molecular and cellular interactions of this compound, including its potential to modulate P-glycoprotein (P-gp). P-glycoprotein is a well-known efflux pump that contributes to multidrug resistance in cancer cells by actively transporting a wide range of xenobiotics out of the cell.

The modulation of P-gp by small molecules is an area of active research to overcome multidrug resistance. nih.gov While some compounds can inhibit P-gp function, thereby increasing the intracellular concentration of chemotherapeutic drugs, others might be substrates for P-gp. The interaction of a compound with P-gp is influenced by its structural and physicochemical properties. Given the lack of specific studies, the role of this compound as a P-gp modulator or substrate remains speculative and requires dedicated investigation.

Structure-Activity Relationship (SAR) Studies of this compound and its Structural Analogues

Detailed Structure-Activity Relationship (SAR) studies specifically centered on this compound and a wide array of its synthetic analogues are not extensively published. However, general SAR principles can be inferred from studies on related classes of brominated and methoxylated aromatic compounds.

Key structural features that likely influence the biological activity of this compound and its analogues include:

Bromine Substitution: The number and position of bromine atoms on the aromatic ring are critical. Halogenation, in general, can enhance lipophilicity, which may improve membrane permeability and interaction with biological targets. The presence of two bromine atoms at the 2 and 6 positions likely has a significant impact on the molecule's conformation and electronic properties.

Methoxy (B1213986) Groups: The two methoxy groups at positions 3 and 5 are electron-donating and can influence the molecule's polarity, solubility, and ability to form hydrogen bonds. The pattern of methoxylation is known to be important for the biological activity of various natural products.

SAR studies on related brominated flavonoids have shown that the substitution pattern on the aromatic rings significantly affects their antimicrobial and cytotoxic activities. nih.gov For instance, the conversion of chalcones to flavones, which involves a change in the core scaffold while retaining the substitution pattern, can lead to altered biological activity. nih.gov To establish a clear SAR for this compound, a systematic synthesis and biological evaluation of a series of analogues with variations in the halogenation, methoxylation, and ester group would be necessary.

Future Perspectives and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies for Brominated Aromatic Compounds

The synthesis of brominated aromatic compounds is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials. wikipedia.orggoogle.com Historically, bromination reactions often involved the use of hazardous reagents like molecular bromine, which poses significant safety and environmental challenges. researchgate.netacs.org The future of synthesizing compounds like Methyl 2,6-dibromo-3,5-dimethoxybenzoate will undoubtedly be shaped by the principles of green chemistry, focusing on the development of safer, more efficient, and environmentally benign methodologies. uni-lj.siiupac.org

Current research is actively exploring several innovative approaches:

Safer Brominating Agents: A significant trend is the replacement of elemental bromine with safer alternatives. N-halosuccinimides (NBS) are a well-established class of reagents that are easier and safer to handle. researchgate.net The development of other solid bromine carriers is also an active area of research. researchgate.net

Catalytic Systems: The use of catalysts can enhance the efficiency and selectivity of bromination reactions, often under milder conditions. researchgate.net Research into novel catalytic systems, including the use of zeolites and nanocatalysts, aims to improve reaction rates and control the regioselectivity of bromination on complex aromatic rings. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow technologies offer significant advantages in terms of safety, scalability, and control over reaction parameters. The in situ generation of hazardous reagents like bromine in a flow reactor minimizes the risks associated with their storage and handling. nih.gov

Green Solvents and Solvent-Free Conditions: The environmental impact of organic solvents is a major concern. Future synthetic routes will likely favor the use of greener solvents or, ideally, solvent-free reaction conditions to reduce waste and environmental pollution. researchgate.netnih.gov

Aerobic Bromination: The use of molecular oxygen as a green oxidant in bromination reactions is a promising sustainable approach. nih.govacs.org

These advancements aim to create synthetic pathways that are not only more efficient but also align with the growing demand for sustainable chemical manufacturing.

Exploration of Novel Biological Targets and Therapeutic Applications

Organobromine compounds are prevalent in nature, particularly in marine organisms, and exhibit a wide range of biological activities. researchgate.netmdpi.com This natural precedent has inspired the synthesis and evaluation of brominated compounds for various therapeutic applications. The introduction of bromine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its therapeutic efficacy. ump.edu.pl

Future research into the biological potential of this compound and related compounds is likely to focus on several key areas:

Antimicrobial Agents: There is a pressing need for new antibiotics to combat the rise of drug-resistant bacteria. Brominated compounds, including brominated carbazoles and phenols, have demonstrated promising activity as antibiotic adjuvants and direct-acting antimicrobial agents. nih.govresearchgate.net

Anticancer Therapeutics: The unique electronic properties of bromine can be exploited in the design of novel anticancer drugs. The "heavy atom effect" of bromine can enhance the efficacy of photodynamic therapy and radiosensitization. ump.edu.pl Furthermore, brominated compounds have been investigated as inhibitors of key biological targets in cancer, such as carbonic anhydrases and bromodomains. nih.govnih.gov

Enzyme Inhibition: The specific substitution pattern of this compound could allow for targeted interactions with the active sites of various enzymes. The exploration of its inhibitory activity against a range of biological targets could uncover novel therapeutic leads.

The systematic evaluation of brominated aromatic compounds against a diverse array of biological targets is a promising strategy for the discovery of new medicines.

Integration into Advanced Materials Science and Functional Molecule Design

The unique properties imparted by bromine atoms make brominated aromatic compounds valuable building blocks in materials science. nih.gov These compounds can be used to create polymers and other materials with enhanced properties.

Emerging research avenues in this area include:

Flame Retardants: One of the most significant industrial applications of organobromine compounds is as flame retardants. wikipedia.org While concerns exist about the environmental persistence of some brominated flame retardants, research is ongoing to develop new, safer, and more effective alternatives.

Advanced Polymers: The incorporation of brominated aromatic units into polymer backbones can enhance properties such as thermal stability and chemical resistance. mdpi.com This can lead to the development of high-performance materials for demanding applications.

Functional Molecule Design: The carbon-bromine bond serves as a versatile synthetic handle, allowing for further functionalization through cross-coupling reactions. purdue.eduopenstax.org This enables the design and synthesis of complex functional molecules with tailored electronic and optical properties for applications in areas such as organic electronics.

The strategic incorporation of bromine into molecular architectures will continue to be a valuable tool for the design of advanced materials with novel functionalities.

Q & A

Q. What are the standard synthetic routes for preparing methyl 2,6-dibromo-3,5-dimethoxybenzoate, and how are intermediates characterized?

The compound is synthesized via bromination and oxidation of stilbene derivatives. For example, permanganate oxidation of a tetramethyl ether precursor yields carboxylic acids, which are esterified and brominated to form the final product . Key intermediates (e.g., 3,4,3',5'-tetraacetoxystilbene) are purified via ethanol crystallization and characterized using melting point analysis, NMR (to confirm substitution patterns), and IR spectroscopy (to verify ester and methoxy groups) .

Q. What purification techniques are recommended for this compound?

Crystallization from ethanol is a primary method due to the compound’s moderate solubility in polar solvents. Purity is assessed via HPLC (using C18 columns with acetonitrile/water gradients) and melting point determination (104–107°C for structurally similar derivatives) .

Q. How is the compound characterized using spectroscopic methods?

- NMR : The aromatic region (δ 6.5–8.0 ppm) shows splitting patterns consistent with dibromo and dimethoxy substituents. Methoxy groups appear as singlets near δ 3.8–4.0 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and 1250–1100 cm⁻¹ (C-O stretching of methoxy groups) .

- X-ray crystallography : Employ SHELX software for structure refinement, particularly for resolving steric effects from bromine atoms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

Critical factors include:

- Temperature control : Bromination reactions require strict temperature monitoring (0–5°C) to avoid polybromination byproducts .

- Catalyst selection : Use Lewis acids (e.g., FeBr₃) to enhance regioselectivity in electrophilic substitution .

- Solvent choice : Dichloromethane or chloroform improves solubility of aromatic intermediates .

Q. How do computational methods (e.g., DFT) aid in predicting electronic properties or reaction pathways?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, revealing bromine’s electron-withdrawing effects on the aromatic ring. This predicts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and guides experimental design for functionalization .

Q. What strategies resolve contradictions in spectral data or crystallographic refinement?

Q. How is the compound utilized in natural product research or medicinal chemistry?

It serves as a key intermediate in synthesizing stilbene derivatives with bioactive potential. For example, brominated benzoates are precursors to antimicrobial or anticancer agents. In one study, a related dibromo-BODIPY derivative exhibited photodynamic therapy effects when encapsulated in micelles .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to minimize inhalation of brominated vapors during synthesis .

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.